Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug-likeness Pharmacokinetics

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate (molecular formula C₁₂H₁₀F₂N₂O₃, molecular weight 268.22 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole derivative bearing an ethyl carboxylate ester at the 5-position and a 3,5-difluorobenzyl moiety at the 3-position. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability while preserving key hydrogen-bonding capacity and spatial geometry.

Molecular Formula C12H10F2N2O3
Molecular Weight 268.22 g/mol
Cat. No. B13701765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC12H10F2N2O3
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H10F2N2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-8(13)6-9(14)4-7/h3-4,6H,2,5H2,1H3
InChIKeyHHYJCXZZWRDARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate: Compound Identity and Core Structural Features for Research Procurement


Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate (molecular formula C₁₂H₁₀F₂N₂O₃, molecular weight 268.22 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole derivative bearing an ethyl carboxylate ester at the 5-position and a 3,5-difluorobenzyl moiety at the 3-position . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability while preserving key hydrogen-bonding capacity and spatial geometry [1]. The incorporation of the 3,5-difluorobenzyl substituent introduces dual fluorine atoms that are known, at the class level, to modulate lipophilicity, metabolic stability, and target-binding interactions relative to non-fluorinated or mono-fluorinated benzyl analogs [2]. This compound serves as a versatile synthetic building block and a scaffold for medicinal chemistry exploration, particularly where fluorinated heterocycles are desired for pharmacokinetic tuning.

1,2,4-Oxadiazole bioisostere scaffold with reported hydrolytic stability
3,5-Difluorobenzyl substitution modulates lipophilicity context
Ethyl ester handle enables further synthetic derivatization
Fluorinated heterocycle building block for library synthesis

Why Generic 1,2,4-Oxadiazole Analogs Cannot Be Assumed Interchangeable with Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate in Research Programs


The 1,2,4-oxadiazole scaffold is not a uniform pharmacophore; even subtle structural modifications produce measurable divergences in physicochemical and biological profiles. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole regioisomer differs from the 1,3,4-oxadiazole isomer by approximately an order of magnitude in lipophilicity (log D), with consequential differences in metabolic stability, hERG inhibition liability, and aqueous solubility [1]. Within the 1,2,4-oxadiazole subclass, the specific substitution pattern at the 3- and 5-positions—and critically, the identity of the aryl/benzyl group—drives distinct structure–activity relationships (SAR). For instance, in a recent series of 3,5-disubstituted 1,2,4-oxadiazole carbonic anhydrase inhibitors, compounds differing only in the aryl substituent displayed IC₅₀ values spanning from 0.40 µM to inactive against the same hCA II isoform [2]. Consequently, substituting ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate with a close analog—such as the non-fluorinated benzyl variant, the 3,4-difluorobenzyl positional isomer, or the methyl ester homolog—without experimental validation risks introducing uncharacterized potency shifts, altered selectivity, and unpredictable pharmacokinetic behavior. The quantitative evidence in Section 3 details where measurable differentiation has been documented.

1,3,4-Oxadiazole regioisomer — log D may differ by ~10-fold; metabolic stability and hERG profiles shift markedly
Non-fluorinated benzyl analog — lipophilicity drop of ~1–2 log units may alter permeability context
Different ester variants (e.g., methyl ester) — hydrolysis rate and solubility may diverge, affecting bioassay reproducibility

Quantitative Differentiation Evidence for Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate vs. Closest Structural Analogs


Lipophilicity Modulation: Difluorobenzyl vs. Non-Fluorinated Benzyl Analog in 1,2,4-Oxadiazole-5-Carboxylate Series

Systematic matched-pair analysis across the AstraZeneca compound collection established that incorporation of fluorine substituents on aromatic rings attached to oxadiazole cores increases log D by approximately 0.5–1.0 log units per fluorine atom relative to the non-fluorinated phenyl/benzyl analog, with corresponding effects on membrane permeability and metabolic stability [1]. While this meta-analysis did not include the exact title compound, the 3,5-difluorobenzyl substitution pattern is predicted to elevate log D by roughly 1.0–2.0 log units versus the unsubstituted benzyl analog (ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate), enhancing passive membrane permeability while retaining the hydrolytic stability characteristic of the 1,2,4-oxadiazole bioisostere [2].

Lipophilicity shift
Class-level inference
Predicted Δlog D +1.0 to +2.0 vs. non-fluorinated benzyl analog
Supports intracellular target access context
Exact experimental log D not located; class-level matched-pair analysis
Lipophilicity Drug-likeness Pharmacokinetics

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core in Matched Molecular Pairs

A comprehensive matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, alongside superior metabolic stability and reduced hERG inhibition [1]. For procurement decisions, this means that a 1,3,4-oxadiazole analog (e.g., ethyl 3-(3,5-difluorobenzyl)-1,3,4-oxadiazole-5-carboxylate, if synthesized) would not serve as a functional substitute for the 1,2,4-oxadiazole title compound; the intrinsic charge distribution differences (dipole moments) between regioisomers drive divergent pharmacokinetic and safety profiles [1].

Regioisomer divergence
Class-level inference
1,3,4-oxadiazole ~10× lower log D; distinct hERG & metabolic stability profile
Core regioisomer determines pharmacokinetic divergence
Matched-pair analysis; no direct title compound data
Regioisomer comparison Metabolic stability hERG liability

Synthetic Yield Benchmarking: Ethyl 3-Aryl-1,2,4-Oxadiazole-5-Carboxylate Library Synthesis Efficiency

The Voronova et al. (2014) methodology for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylate synthesis using acetonitrile/triethylamine conditions established a general protocol applicable to the title compound class [1]. In a related 3,5-disubstituted 1,2,4-oxadiazole library, compounds bearing the 3,5-difluorobenzyl substituent were synthesized with yields ranging from 71% to 82%, depending on the co-substituent at the other position (e.g., compound 4f with R₁ = 2-fluoro, R₂ = 3,5-difluorobenzyl: 71% yield; compound 4g with R₁ = 2,4-difluoro, R₂ = 3,5-difluorobenzyl: 82% yield) [2]. This demonstrates that the 3,5-difluorobenzyl moiety is well-tolerated in the cyclization step, with yields comparable to or exceeding those of non-fluorinated or mono-fluorinated benzyl analogs in the same library (e.g., 4h with 2-fluoro-5-methylphenyl: 75%) [2].

Synthetic yield
Cross-study comparable
71–82% isolated yields for 3,5-difluorobenzyl analogs; comparable to library range 72–83%
Supports procurement for scale-up synthesis
Under reported one-pot cyclization conditions
Synthetic accessibility Yield optimization Parallel synthesis

Nematicidal Activity Potential: 1,2,4-Oxadiazole-5-Carboxylate Scaffold Outperforms Commercial Nematicides in Analog Series

Although the title compound itself has not been individually profiled in published nematicidal assays, a closely related series of 1,2,4-oxadiazole-5-carboxylic acid derivatives containing ester and amide fragments demonstrated potent nematicidal activity. The lead compound f1 exhibited an LC₅₀ value of 19.0 µg/mL at 48 h against Aphelenchoides besseyi, representing a 7.8-fold improvement over tioxazafen (LC₅₀ = 149 µg/mL) and at least a 15.8-fold improvement over fosthiazate (LC₅₀ > 300 µg/mL) [1]. The title compound, as an ethyl ester-bearing 1,2,4-oxadiazole-5-carboxylate, shares the core pharmacophoric features of this active series and represents a logical starting point for ester-variant exploration in nematicidal lead optimization programs.

Nematicidal analog
Class-level inference
Analog f1 LC₅₀ 19.0 µg/mL vs. tioxazafen 149 µg/mL (>7.8-fold difference)
Scaffold positioned for nematicidal lead exploration
Title compound not directly assayed; analog activity context
Nematicidal activity Agrochemical lead Crop protection

Hydrolytic Stability Advantage: 1,2,4-Oxadiazole Bioisostere vs. Conventional Ester in Aqueous Environments

The 1,2,4-oxadiazole ring is documented as a hydrolytically stable bioisostere of ester and amide functional groups, resisting hydrolysis under acidic conditions that would cleave a conventional ester bond [1][2]. For ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate, this means that while the ethyl ester at the 5-position is susceptible to esterase-mediated hydrolysis (a feature that can be exploited for prodrug design), the oxadiazole ring itself remains intact, preserving the core scaffold geometry. In contrast, analogs where the oxadiazole is replaced by a simple ester or amide linker (e.g., ethyl 3-(3,5-difluorobenzyl)carbamoyl compounds) would lack this intrinsic ring-based stability, potentially leading to faster degradation under physiological or storage conditions [2].

Hydrolytic stability
Class-level inference
1,2,4-Oxadiazole ring resists hydrolysis vs. conventional ester/amide linkers
May support formulation and assay stability context
Qualitative bioisostere evidence; ring stability preserved under physiological pH
Hydrolytic stability Bioisosterism Chemical stability

Recommended Application Scenarios for Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate Based on Available Evidence


Medicinal Chemistry: Lead-like Scaffold for Fluorine-Enhanced Pharmacokinetic Optimization

Given the class-level evidence that 3,5-difluorobenzyl substitution elevates lipophilicity by approximately 1.0–2.0 log units relative to non-fluorinated benzyl analogs while the 1,2,4-oxadiazole core confers hydrolytic stability [1], this compound is best deployed in early-stage hit-to-lead programs where balanced lipophilicity and metabolic resilience are target product profile requirements. The ethyl ester at the 5-position provides a convenient synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, or transesterification), enabling rapid SAR exploration around the carboxylate terminus.

Agrochemical Discovery: Nematicidal Lead Optimization Starting Point

The demonstrated 7.8–15.8-fold nematicidal potency advantage of 1,2,4-oxadiazole-5-carboxylate analogs over commercial nematicides tioxazafen and fosthiazate [1] justifies the use of the title compound as a core scaffold for designing next-generation nematicidal agents targeting Aphelenchoides besseyi, Meloidogyne incognita, and Bursaphelenchus xylophilus. The 3,5-difluorobenzyl substituent may further modulate target binding (e.g., acetylcholine receptor or acetylcholinesterase inhibition as suggested by the mechanism-of-action studies) and environmental persistence.

Chemical Biology: Bioisosteric Probe for Ester/Amide Functional Group Replacement Studies

As a hydrolytically stable bioisostere of conventional esters and amides [1], this compound is suitable for use in chemical biology probe design where the target binding interaction requires a planar, hydrogen-bond-accepting heterocycle resistant to esterase-mediated degradation. The 3,5-difluorobenzyl group additionally provides a ¹⁹F NMR spectroscopic handle for monitoring probe binding and metabolism in complex biological matrices, enhancing its utility in target engagement studies.

Synthetic Methodology Development: Validation Substrate for Oxadiazole Cyclization Optimization

The documented synthetic accessibility of 3,5-difluorobenzyl-substituted 1,2,4-oxadiazoles in yields of 71–82% under standard cyclization conditions [1] makes this compound a practical validation substrate for optimizing new oxadiazole-forming reactions (e.g., microwave-assisted, flow chemistry, or green solvent protocols). Its intermediate polarity and well-defined chromatographic behavior facilitate reaction monitoring and purity assessment during methodology development.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead optimization
Fluorine-modulated lipophilicity and hydrolytically stable oxadiazole scaffold
Passive permeability, metabolic stability, and ester derivatization context
Agrochemical nematicidal screening studies
1,2,4-Oxadiazole-5-carboxylate scaffold with reported class-level nematicidal activity
In vitro bioassay against target nematodes; SAR around 3,5-difluorobenzyl
Chemical biology probe design
Bioisosteric replacement of ester/amide; ¹⁹F NMR spectroscopic handle
Target engagement and metabolic stability in biological matrices
Synthetic methodology development
Well-characterized chromatographic behavior and moderate polarity
Reaction monitoring and purity assessment during cyclization optimization
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